molecular formula C15H13NO2 B2584491 3-(4-methoxyphenyl)-2H-1,4-benzoxazine CAS No. 112030-48-5

3-(4-methoxyphenyl)-2H-1,4-benzoxazine

Cat. No.: B2584491
CAS No.: 112030-48-5
M. Wt: 239.274
InChI Key: WKJZBKCRWADDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with salicylaldehyde under acidic conditions to form an intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The benzoxazine ring can be reduced to form a corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazine ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of 3-(4-hydroxyphenyl)-2H-1,4-benzoxazine.

    Reduction: Formation of this compound amine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-2H-1,4-benzoxazine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and stability compared to indole and imidazole derivatives. The presence of the methoxy group further enhances its potential for specific interactions and applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZBKCRWADDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.